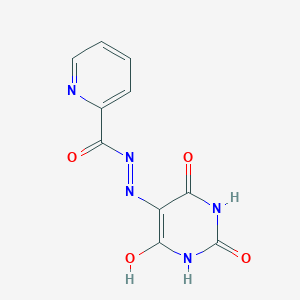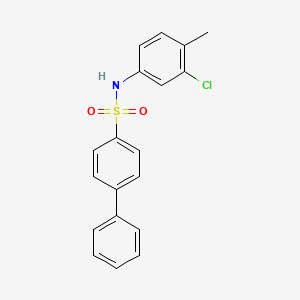
N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide, commonly known as TPZ, is a small molecule that has shown promising results in scientific research. TPZ belongs to the class of nitroaromatic compounds that have been extensively studied for their potential therapeutic applications. TPZ has been found to possess anti-tumor and anti-inflammatory properties, making it an attractive candidate for further research.
Mécanisme D'action
TPZ exerts its anti-tumor effects by inducing oxidative stress in hypoxic tumor cells. Under hypoxic conditions, TPZ is reduced to a highly reactive intermediate that reacts with oxygen to form ROS. ROS cause damage to cellular components, leading to tumor cell death. TPZ has also been found to inhibit the activity of certain enzymes that are important for tumor cell survival.
Biochemical and Physiological Effects:
TPZ has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TPZ has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. TPZ has been found to improve blood flow to hypoxic tissues, leading to improved tissue oxygenation.
Avantages Et Limitations Des Expériences En Laboratoire
TPZ has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. TPZ has been extensively studied for its anti-tumor properties, making it a well-characterized compound. However, TPZ has some limitations for use in lab experiments. It is a reactive compound that requires careful handling. TPZ is also sensitive to light and air, which can lead to degradation.
Orientations Futures
There are several future directions for research on TPZ. One area of interest is the development of TPZ-based therapies for cancer. TPZ has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is the development of TPZ-based therapies for inflammatory diseases. TPZ has been found to reduce inflammation in preclinical studies, and further research is needed to determine its potential therapeutic applications. Finally, there is a need for further research on the mechanism of action of TPZ. The exact mechanism by which TPZ induces tumor cell death is not fully understood, and further research is needed to elucidate this process.
Méthodes De Synthèse
TPZ can be synthesized by reacting 2-pyridinecarbohydrazide with 2,4,6-trioxotetrahydro-5(2H)-pyrimidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of TPZ can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
TPZ has been extensively studied for its anti-tumor properties. It has been found to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy. TPZ is activated under hypoxic conditions, leading to the formation of reactive oxygen species (ROS) that induce tumor cell death. TPZ has also been found to sensitize tumor cells to radiation therapy, leading to improved outcomes.
Propriétés
IUPAC Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O4/c16-7(5-3-1-2-4-11-5)15-14-6-8(17)12-10(19)13-9(6)18/h1-4H,(H3,12,13,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYAIXODYSSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-thienyl)methyl]-3-piperidinol](/img/structure/B5012548.png)
![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5012584.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)


![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)
![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-phenoxyacetamide](/img/structure/B5012630.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012640.png)